4,5-Dichloro-2-(difluoromethoxy)anisole
Description
4,5-Dichloro-2-(difluoromethoxy)anisole is a halogenated anisole derivative characterized by a methoxy group (-OCH₃) substituted with two fluorine atoms at the ortho position and chlorine atoms at the 4 and 5 positions on the benzene ring. Its molecular formula is C₇H₄Cl₂F₂O₂, with a molecular weight of 251.01 g/mol. The compound's unique substitution pattern imparts distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-6-2-4(9)5(10)3-7(6)14-8(11)12/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZLSZWVOALQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(difluoromethoxy)anisole typically involves the following steps:
Starting Material: The synthesis begins with anisole as the starting material.
Halogenation: The anisole undergoes halogenation to introduce chlorine atoms at the 4 and 5 positions of the benzene ring.
Difluoromethylation: The halogenated anisole is then subjected to difluoromethylation to introduce the difluoromethoxy group at the 2 position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(difluoromethoxy)anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.
Substitution: Substitution reactions can introduce different functional groups at the positions of chlorine or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.
Reduction: Reduced derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-Dichloro-2-(difluoromethoxy)anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,5-Dichloro-2-(difluoromethoxy)anisole exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Halogenated Anisoles
4,5-Dichloro-2-(2,4-dichlorophenoxy)anisole (4-Chloro-methyltriclosan)
- Structure: Features a dichlorophenoxy group instead of difluoromethoxy at the 2-position.
- Applications : Used as a chlorinated methyltriclosan derivative, likely for antimicrobial purposes .
- Higher molecular weight (356.03 g/mol) due to additional chlorine atoms.
4-Fluoro-2-methylanisole
- Structure : Contains a single fluorine and methyl group instead of dichloro and difluoromethoxy substituents.
- Properties : Lower molecular weight (140.15 g/mol ) and reduced steric hindrance improve volatility, as indicated by its boiling point (174–175°C) .
- Reactivity : The electron-withdrawing fluorine atom activates the ring for electrophilic substitution, whereas the difluoromethoxy group in the target compound offers stronger electron withdrawal, directing reactivity to specific positions.
Benzimidazole Derivatives
4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (Chloroflurazole)
- Structure : Replaces the anisole core with a benzimidazole ring, retaining chloro and fluorinated groups.
- Applications : Herbicidal activity against flax and cereals due to its inhibition of microtubule assembly .
- Stability : The benzimidazole core is less stable under oxidative conditions compared to anisole, decomposing into hazardous gases (e.g., Cl₂, F₂) during combustion .
Difluoromethoxy-Containing Analogues
3,5-Dichloro-2-(difluoromethoxy)mandelic Acid
- Structure : Integrates a mandelic acid (α-hydroxy carboxylic acid) moiety with the same 2-(difluoromethoxy) substitution.
- Applications: Serves as a chiral intermediate in pharmaceutical synthesis (discontinued commercial availability noted) .
- Key Differences : The carboxylic acid group introduces hydrogen-bonding capacity, increasing water solubility compared to the hydrophobic anisole derivative.
Methyl 3,5-Dichloro-2-(difluoromethoxy)phenylacetate
- Structure : Shares the dichloro-difluoromethoxy benzene core but includes a methyl ester side chain.
- Properties : Higher molecular weight (285.07 g/mol ) and ester functionality make it suitable as a prodrug or API intermediate .
- Synthesis : Likely synthesized via esterification of the corresponding acid, contrasting with the etherification steps required for anisoles.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application |
|---|---|---|---|---|
| 4,5-Dichloro-2-(difluoromethoxy)anisole | C₇H₄Cl₂F₂O₂ | 251.01 | 2-OCHF₂, 4,5-Cl | Research intermediate |
| 4-Chloro-methyltriclosan | C₁₃H₈Cl₄O₂ | 356.03 | 2-O-(2,4-Cl₂C₆H₃), 4,5-Cl | Antimicrobial agent |
| 4-Fluoro-2-methylanisole | C₈H₉FO | 140.15 | 2-OCH₃, 4-F, 2-CH₃ | Solvent/chemical intermediate |
| Chloroflurazole | C₈H₃Cl₂F₃N₂ | 263.02 | Benzimidazole, 4,5-Cl, 2-CF₃ | Herbicide |
Table 2: Hazard Profiles
| Compound | Acute Toxicity | Chronic Risks | Reactivity Hazards |
|---|---|---|---|
| This compound | Not reported | Not tested | Likely stable under standard conditions |
| Chloroflurazole | Skin/eye irritation, hepatotoxicity | Potential liver effects | Releases Cl₂/F₂ in fire |
| 4-Fluoro-2-methylanisole | Volatile, irritant (Category 4-3-III) | Not reported | Reacts with strong oxidizers |
Biological Activity
4,5-Dichloro-2-(difluoromethoxy)anisole is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in drug development.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is believed to disrupt cellular processes by binding to enzymes or receptors, which alters their activity and leads to antimicrobial effects.
Case Study 1: Antifungal Activity
A study conducted on the antifungal properties of this compound demonstrated effective inhibition against Candida albicans. The compound was tested in vitro, showing a significant reduction in fungal growth at concentrations as low as 16 µg/mL. This suggests its potential utility in treating fungal infections.
Case Study 2: Cytotoxic Effects
Another investigation explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent. The compound's effectiveness varied among different cell lines, with notable activity against breast cancer cells (MCF-7) at an IC50 value of 25 µg/mL.
Research Findings
- Synthesis and Characterization : The synthesis of this compound typically involves multiple steps to ensure high purity and yield. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
- Reactivity Studies : Studies have shown that this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. This property is crucial for its application in organic synthesis and medicinal chemistry.
- Potential Applications : Beyond its antimicrobial and anticancer properties, this compound is being studied for its role in agrochemicals and industrial applications due to its unique chemical structure and reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
